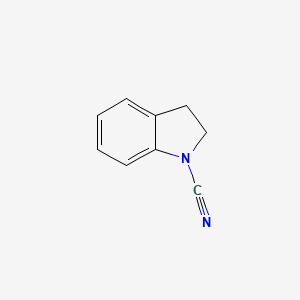

2,3-Dihydro-1H-indole-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAAHLCOCLPRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indole 1 Carbonitrile and Its Analogues

Catalytic Approaches to 2,3-Dihydro-1H-indole-1-carbonitrile Core Synthesis

The synthesis of the 2,3-dihydro-1H-indole (indoline) core, the fundamental structure of this compound, is often achieved through the reduction of the corresponding indole (B1671886) ring. researchgate.netrsc.org This transformation typically requires the presence of activating acceptor groups on the indole ring. researchgate.netrsc.org Modern catalytic methods provide powerful tools for constructing this heterocyclic system with high efficiency and control. Strategies often begin with the synthesis of functionalized 2-oxindoles, which are then converted to the desired 2,3-dihydroindole derivatives. researchgate.net For instance, the reduction of the double bond in (2-oxoindolin-3-yl)cyanoacetic acid derivatives using a Zn/aq. HCl system, followed by decarboxylation, yields 2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile, a key precursor. nih.gov

Beyond reduction, transition-metal-free catalytic routes have emerged, such as the domino amination of 2- or 3-chlorostyrene (B1584043) with aliphatic or aromatic amines in the presence of potassium tert-butoxide to furnish N-substituted 2,3-dihydroindoles. organic-chemistry.org

Transition Metal-Catalyzed Routes (e.g., Heck reactions for core formation)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering unparalleled efficiency in forming the C-C and C-N bonds necessary for the indoline (B122111) core. Palladium-catalyzed reactions are particularly prominent. The intramolecular Mizoroki-Heck reaction, for example, is a powerful method for cyclizing appropriately substituted alkene precursors to form the five-membered ring of the indoline scaffold. acs.orgresearchgate.net This reaction involves the coupling of an unsaturated halide with an alkene component within the same molecule. acs.org The versatility of this approach allows for the synthesis of complex carbolinone structures from iodoindole derivatives. documentsdelivered.com

Rhodium catalysis also provides an effective pathway. A stereoselective synthesis of trans-2,3-dihydro-1H-indoles has been reported via a Rh(II)-catalyzed intramolecular C-H insertion of α-diazo carbonyl intermediates. researchgate.net This method is notable for its high diastereomeric and enantiomeric excesses. researchgate.net Furthermore, a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira, are instrumental in synthesizing highly substituted 1H-indole-2-carbonitriles, which can serve as precursors to the target dihydro- derivatives. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indole/Indoline Synthesis

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Heck Reaction | PdCl2(CH3CN)2 / Benzoquinone | Allylamides of 2-iodo-1H-indole-3-carboxylic acid | Tetrahydro-γ-carbolines | documentsdelivered.com |

| Heck Cross-Coupling | Pd(OAc)2 / PPh3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile and Alkene | 3-Alkenyl-1H-indole-2-carbonitrile | organic-chemistry.org |

| Rh(II)-Catalyzed C-H Insertion | Rh2(S-DOSP)4 | α-Diazo carbonyl compound from 2-aminophenylacetic acid | trans-2,3-Dihydro-1H-indoles | researchgate.net |

| Suzuki Cross-Coupling | Pd(PPh3)4 / K2CO3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile and Boronic Acid | 3-Aryl-1H-indole-2-carbonitrile | organic-chemistry.org |

Organocatalytic and Biocatalytic Transformations

In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have gained significant traction. Organocatalysis avoids the use of potentially toxic and expensive metals. For instance, the enantioselective synthesis of indole derivatives has been achieved using a chiral phosphoric acid as the catalyst in a variant of the Fischer indole synthesis. acs.org This reaction proceeds through a dynamic kinetic resolution of a chiral hydrazone intermediate, yielding cyclopenta[b]indoles with high enantioselectivity. acs.org

Biocatalysis leverages the high selectivity and efficiency of enzymes. The synthesis of aromatic nitriles, a key functional group in the target molecule, can be accomplished using engineered aldoxime dehydratases (Oxd). acs.org Researchers have developed variants of Oxd from Rhodococcus sp. that can efficiently convert a range of substituted benzaldoximes into their corresponding nitriles under mild, aqueous conditions. acs.org This cyanide-free approach represents a sustainable alternative to traditional chemical methods. acs.org

Table 2: Biocatalytic Dehydration of Benzaldoximes by OxdRE Enzyme Variants

| Enzyme Variant | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| OxdRE-wt (Wild-Type) | Benzaldoximes with small ortho-substituents | Exhibited good activity (122-170 mU/mg) | acs.org |

| OxdRE M29G | meta-substituted benzaldoximes | Showed substantially improved activity due to a broadened active site | acs.org |

Photochemical and Electrochemical Synthesis Strategies

The use of light and electricity as reagents offers unique pathways for chemical transformations. Photochemical reactions can initiate cyclizations to form complex heterocyclic systems. A catalyst-free, photoinitiated dehydrogenative cyclization of 3-styryl indoles has been shown to produce benzo[a]carbazoles in excellent yields under mild conditions. Similarly, iodine-promoted photochemical cyclization of substituted pyrroles can lead to fused indole derivatives.

Electrosynthesis has emerged as a powerful, sustainable tool for constructing and functionalizing indole rings. The indoline core itself can be synthesized via a metal-free, iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines. Beyond core synthesis, electrochemical methods can directly install the nitrile group. An efficient protocol for the site-selective C-H cyanation of indoles uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. researchgate.net This reaction is conducted in a simple undivided cell at room temperature, employing tris(4-bromophenyl)amine (B153671) as a redox catalyst, and avoids the need for transition metals or chemical oxidants. researchgate.net

Stereoselective Synthesis of this compound Derivatives

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is critical, as the biological activity of chiral molecules often depends on a single stereoisomer. The development of stereoselective methods for synthesizing substituted 2,3-dihydroindoles is therefore a key research focus.

Enantioselective and Diastereoselective Methods

Catalytic asymmetric synthesis provides the most elegant routes to enantiomerically pure compounds. As mentioned previously, a rhodium-catalyzed intramolecular C-H insertion reaction has been developed to produce trans-2,3-dihydro-1H-indoles with both high diastereoselectivity (up to 94% de) and enantioselectivity (up to 94% ee). researchgate.net This method utilizes a chiral Rh(II) catalyst, such as Rh₂(S-DOSP)₄, to control the stereochemical outcome. researchgate.net

The intramolecular Heck reaction can also be rendered enantioselective. The use of chiral bidentate phosphine (B1218219) ligands, such as (R)-BINAP, with a palladium catalyst allows for the asymmetric synthesis of products containing tertiary and quaternary stereocenters. researchgate.net For example, the reductive Heck cyclization of triflates has been used to generate 3,3-disubstituted oxindoles, precursors to complex indolines, with up to 94% ee using a t-Bu-PHOX ligand. researchgate.net

Table 3: Enantioselective Synthesis of Dihydroindole/Oxindole (B195798) Derivatives

| Method | Catalyst / Ligand | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed C-H Insertion | Rh2(S-DOSP)4 | trans-2,3-Dihydro-1H-indoles | Up to 94% de, 94% ee | researchgate.net |

| Reductive Heck Cyclization | Pd2(dba)3 / t-Bu-PHOX | 3,3-Disubstituted Oxindoles | 75-94% ee | researchgate.net |

| Fischer Indole Synthesis | Chiral Phosphoric Acid (Organocatalyst) | Cyclopenta[b]indoles | High enantioselectivity | acs.org |

Chiral Auxiliary-Based Approaches

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. This approach involves covalently attaching a pure enantiomeric organic molecule to the starting material. The auxiliary then directs the stereochemical course of a subsequent reaction through intramolecular asymmetric induction before being cleaved and recovered.

Widely used chiral auxiliaries include Evans oxazolidinones and Oppolzer sultams. In syntheses related to the indole framework, such as for 1-substituted-tetrahydro-β-carbolines, chiral auxiliaries like (S)-pyroglutamic acid derivatives and Ellman's sulfinamide have been successfully employed to achieve high diastereoselectivity. For example, the condensation of an indole-derived aldehyde with (2R)-2-amino-2-phenylethanol as a chiral auxiliary, followed by cyclization, yielded the product with 85% de. This well-established methodology offers a robust, albeit less atom-economical, alternative to catalytic asymmetric methods for the synthesis of chiral this compound derivatives.

Asymmetric Catalysis in this compound Formation

The development of asymmetric methods to produce enantiomerically enriched indolines is crucial for accessing chiral drugs and bioactive molecules. While direct asymmetric synthesis of this compound is not extensively documented, the enantioselective construction of the core indoline ring is a well-established field. These chiral indolines can then be subjected to cyanation at the N1 position.

A prominent strategy involves the intramolecular C–H insertion of α-diazo carbonyl compounds catalyzed by rhodium(II) complexes. For instance, the use of chiral Rh(II) catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ has been effective in synthesizing chiral dihydrobenzofurans, and this methodology has been extended to the synthesis of trans-2,3-dihydro-1H-indoles with high diastereomeric and enantiomeric excesses (up to 94% de and 94% ee). cardiff.ac.uk The process begins with the formation of an α-diazo carbonyl intermediate from a 2-aminophenylacetic acid derivative, which then undergoes the Rh(II)-catalyzed intramolecular C-H insertion to form the chiral indoline ring. cardiff.ac.uk

Another powerful approach is the organocatalytic asymmetric synthesis of indole-based heterocycles. nih.gov Chiral phosphoric acids have emerged as highly effective catalysts. sciencedaily.comrsc.org For example, a catalytic version of the Fischer indole synthesis using a chiral phosphoric acid catalyst can produce cyclopenta[b]indoles with high enantioselectivity. sciencedaily.com This reaction proceeds through a dynamic kinetic resolution of a chiral hydrazone intermediate. sciencedaily.com Similarly, chiral phosphoric acids have been used to catalyze the reaction between 3-vinyl indoles and imino esters to furnish novel bisindole-piperidine-amino acid hybrids in high yields and enantiomeric excess (up to 99% ee). rsc.org These strategies highlight the potential for creating chiral indoline precursors for this compound.

The table below summarizes key findings in the asymmetric synthesis of indoline derivatives, which are direct precursors for the target compound.

| Catalyst/Method | Starting Material | Product Type | ee (%) | Yield (%) | Reference |

| Rh(II)-catalyzed C–H insertion | α-diazo carbonyl compounds | trans-2,3-Dihydro-1H-indoles | up to 94 | High | cardiff.ac.uk |

| Chiral Phosphoric Acid | 2,2-disubstituted cyclopentane-1,3-diones & phenylhydrazines | Cyclopenta[b]indoles | High | - | sciencedaily.com |

| Chiral Phosphoric Acid | 3-vinyl indoles & imino esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | up to 99 | up to 70 | rsc.org |

| ZnCu Catalyst | Naphthyl sulfilimines & trichloroacetyl chloride | Dihydro-1H-benzindoles | ≥98:2 er | 65-80 | nih.gov |

ee = enantiomeric excess; er = enantiomeric ratio

Novel Retrosynthetic Strategies for the this compound Core

Traditional retrosynthetic analysis of this compound typically involves two primary disconnections: a C-N bond cleavage to separate the nitrile group from the indoline nitrogen, and a C-C or C-N bond cleavage to open the indoline ring. However, recent advancements have introduced more innovative retrosynthetic strategies that offer greater efficiency and access to diverse analogues.

One novel approach involves a nickel-catalyzed reductive cyanation that uses carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the cyanide source. nih.gov This method allows for the cyanation of benzylic C-N bonds, suggesting a retrosynthetic disconnection where the indoline core is built first, and the cyano group is introduced via a C-N cleavage/formation sequence, bypassing traditional toxic cyanide reagents. nih.gov

Another innovative strategy is conceptualized from transition-metal-catalyzed C-H functionalization. For instance, Rhodium(III)-catalyzed C7-cyanation of indolines provides a pathway to functionalize the benzene (B151609) ring portion of the molecule. researchgate.netresearchgate.net While this targets a different position, the underlying principle of direct C-H bond activation to introduce a cyano group represents a modern retrosynthetic approach. This suggests a disconnection directly at the C-H bond, which is a highly atom-economical strategy.

Furthermore, the synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions on a pre-formed 3-iodo-indole-2-carbonitrile scaffold demonstrates a modular retrosynthetic approach. nih.gov This allows for the late-stage introduction of various substituents, offering a flexible strategy for building molecular complexity. This can be conceptually applied to the dihydro-indole system, where the core is seen as a platform for further functionalization.

Finally, multicomponent reactions (MCRs) inherently represent a novel retrosynthetic paradigm. nih.govrug.nl Instead of sequential bond formations, MCRs disconnect the target molecule into three or more simple starting materials that converge in a single step. For an indoline derivative, this could mean disconnecting the molecule into an aniline (B41778), an aldehyde/ketone, and a component that forms the rest of the heterocyclic ring, fundamentally altering the synthetic plan. rug.nl

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. Key strategies include the use of safer solvents and reagents, catalysis, and atom-economical reactions.

A significant green advancement in cyanation reactions is the avoidance of highly toxic cyanide sources like KCN or NaCN. acs.org Researchers have developed methods using acetonitrile (B52724) as a benign cyano source, catalyzed by copper. acs.org Another approach utilizes malononitrile (B47326) as a cyano source for the regioselective C-H activation iodination–cyanation of quinazolines, a principle applicable to other heterocycles. acs.org The use of CO₂ and NH₃ as a cyanide source in nickel-catalyzed reactions is another prime example of a greener, cyanide-free method. nih.gov

Electrochemical synthesis offers a sustainable alternative to traditional methods that often rely on chemical oxidants. organic-chemistry.org An electrochemical approach for the site-selective C-H cyanation of indoles has been developed using trimethylsilyl cyanide (TMSCN) as the cyano source. This method is conducted at room temperature in a simple undivided cell and avoids the need for transition-metal catalysts and chemical oxidants, making it an inherently greener process. organic-chemistry.org

The use of water as a green solvent is another important aspect. Catalyst-free synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives, which share structural similarities with the indoline core, has been successfully achieved in water, highlighting the potential for aqueous-phase synthesis in this area. rsc.org Additionally, the development of continuous-flow processes, as demonstrated in the synthesis of 1,2,4-triazole (B32235) derivatives, can lead to more sustainable and efficient manufacturing by improving heat transfer, safety, and scalability. rsc.org

The table below highlights some green and sustainable methods relevant to the synthesis of the target compound's precursors.

| Green Approach | Method | Reagents/Catalyst | Solvent | Key Advantage | Reference |

| Non-toxic Cyano Source | Cu-catalyzed C-H cyanation | Acetonitrile, Cu/TEMPO | - | Avoids hazardous metal cyanides | acs.org |

| Non-toxic Cyano Source | Ni-catalyzed reductive cyanation | CO₂/NH₃, Nickel catalyst | - | Uses abundant and safe C1/N1 sources | nih.gov |

| Electrochemical Synthesis | Site-selective C-H cyanation | TMSCN, Tris(4-bromophenyl)amine | Acetonitrile-water | Avoids transition metals and chemical oxidants | organic-chemistry.org |

| Green Solvent | Catalyst-free condensation | - | Water | Eliminates organic solvents | rsc.org |

One-Pot and Multicomponent Reactions for this compound Synthesis

One-pot and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enhancing efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Multicomponent reactions are particularly attractive for building complex molecular scaffolds from simple precursors. While a specific MCR for this compound is not prominent, MCRs are widely used to generate related indole and indoline structures. For instance, a four-component reaction involving an aniline, an aldehyde, indole-2-carboxylic acid, and an isocyanide (Ugi reaction) has been used to create diverse indolo[3,2-c]quinolinones. rug.nl A three-component reaction of indoles, 2,3-dihydropyran, and methylene (B1212753) malonates, catalyzed by a copper(II)-bis-oxazoline complex, yields optically active tetracyclic indolines. nih.gov These examples showcase the power of MCRs to rapidly assemble complex indole-fused systems, a strategy with high potential for adaptation to the synthesis of functionalized indolines. nih.govrug.nl

The table below summarizes representative one-pot and multicomponent reactions for the synthesis of related heterocyclic structures.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Key Feature | Reference |

| One-Pot | ortho-iodo benzylbromide, di-tert-butyl hydrazodiformate | 2,3-dihydro-1H-indazoles | CuI, 1,10-phenanthroline, Cs₂CO₃ | Improved yield over two-step process | mdpi.comresearchgate.net |

| One-Pot | Conjugate ketoester, alcohol, alkyl halide | 1-Alkoxyindoles | SnCl₂·2H₂O, DBU | In situ generation and reaction of intermediate | mdpi.com |

| Multicomponent (4CR) | Aniline, aldehyde, indole-2-carboxylic acid, isocyanide | Indolo[3,2-c]quinolinones | Pd-catalyzed cyclization after Ugi reaction | Rapid assembly of tetracyclic system | rug.nl |

| Multicomponent (3CR) | Indole, 2,3-dihydropyran, methylene malonate | Tetracyclic indolines | Cu(II)-BOX complex | Asymmetric synthesis with four stereocenters | nih.gov |

Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indole 1 Carbonitrile

Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle, susceptible to a range of transformations including hydrolysis, reduction, and derivatization.

Hydrolysis and Derivatization Reactions

The nitrile group can be converted into other important functional groups, most notably carboxylic acids and tetrazoles.

Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. wikipedia.orgsigmaaldrich.combeilstein-journals.org The reaction typically requires heating and proceeds through an amide intermediate. beilstein-journals.org

Acidic Hydrolysis: Heating 2,3-dihydro-1H-indole-1-carbonitrile with a dilute mineral acid, such as hydrochloric acid, would be expected to yield 2,3-dihydro-1H-indole-1-carboxylic acid. sigmaaldrich.combeilstein-journals.org

Alkaline Hydrolysis: Alternatively, refluxing with an aqueous alkali solution, like sodium hydroxide, would produce the corresponding carboxylate salt, which upon acidification would furnish the free carboxylic acid. sigmaaldrich.combeilstein-journals.org

Derivatization to Tetrazoles: The nitrile group serves as a precursor for the synthesis of 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.gov This transformation is typically achieved by the [3+2] cycloaddition of an azide (B81097) source with the nitrile. nih.gov A common method involves reacting the nitrile with sodium azide in the presence of a catalyst, such as zinc salts, or with reagents like trialkyltin azide. google.comorganic-chemistry.org This reaction provides a pathway to convert this compound into 1-(1H-tetrazol-5-yl)-2,3-dihydro-1H-indole.

Reduction and Amination Pathways (e.g., chemoselective reduction)

The reduction of the nitrile group to a primary amine is a key reaction, providing a route to aminomethyl-functionalized indolines. This transformation can be accomplished using various reducing agents.

Amine Formation: A powerful and common reagent for the reduction of nitriles to primary amines is lithium aluminum hydride (LiAlH₄). byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately yielding the corresponding primary amine after an aqueous workup. libretexts.orgyoutube.comyoutube.com The treatment of this compound with LiAlH₄ would produce (2,3-dihydro-1H-indol-1-yl)methanamine.

Chemoselective Reduction: In molecules with multiple reducible functional groups, achieving chemoselectivity is crucial. Studies on related dihydroindole systems have shown that the nitrile group can be selectively reduced. For instance, catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide is an effective method for reducing nitriles to primary amines. wikipedia.org The choice of catalyst and reaction conditions, including solvent and pH, is critical to favor the formation of the primary amine and avoid side reactions. wikipedia.org Furthermore, metal-free catalytic systems, such as those using B(C₆F₅)₃ for silylative reduction, have been developed for the chemoselective reduction of conjugated nitriles. nih.govkaist.ac.kr

| Reagent | Product from this compound | Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2,3-Dihydro-1H-indol-1-yl)methanamine | Anhydrous ether or THF, followed by aqueous workup | byjus.commasterorganicchemistry.comlibretexts.org |

| Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) | (2,3-Dihydro-1H-indol-1-yl)methanamine | H₂ gas, various solvents and pressures | wikipedia.org |

Cycloaddition Reactions Involving the Nitrile Group

The participation of unactivated nitriles as 2π components in pericyclic reactions like the Diels-Alder or Alder-ene reactions is uncommon and typically requires harsh conditions. nih.gov While 1,3-dipolar cycloaddition reactions are a major method for forming heterocyclic rings, these usually involve nitrile oxides reacting with dipolarophiles (like alkenes), rather than the nitrile group itself acting as the dipolarophile. rsc.orgyoutube.comresearchgate.netmdpi.com There is limited specific information in the surveyed literature regarding cycloaddition reactions where the N-cyano group of this compound directly participates as a reactant.

Electrophilic and Nucleophilic Substitutions on the Dihydro-Indole Ring System

The dihydro-indole core consists of a benzene (B151609) ring fused to a dihydropyrrole ring. The reactivity of the benzene portion of the molecule towards substitution reactions is influenced by the attached nitrogen atom.

Regioselectivity and Site-Specificity Studies

Electrophilic Aromatic Substitution (SₑAr): The dihydro-indole (indoline) ring system is electronically analogous to an N-acylaniline. While the N-cyano group is electron-withdrawing through induction, the nitrogen atom's lone pair can still participate in resonance, donating electron density to the aromatic ring. This makes the ring activated towards electrophilic attack compared to benzene, with the directing effect favoring substitution at the ortho and para positions. Due to steric hindrance at the C7 (ortho) position, electrophilic aromatic substitution on the indoline (B122111) ring is expected to occur predominantly at the C5 position, which is para to the nitrogen atom. This is in contrast to the parent indole (B1671886), which preferentially undergoes electrophilic substitution at the C3 position of the pyrrole (B145914) ring. nih.govstackexchange.com

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution on the benzene ring of an indoline is generally difficult and requires the presence of strong electron-withdrawing groups, such as a nitro group, at positions ortho or para to a suitable leaving group (like a halide). libretexts.orgnih.govyoutube.com For example, a 5-nitro-6-halo-indoline derivative would be a potential candidate for SₙAr, where a nucleophile could displace the halide at C6, with the negative charge of the intermediate Meisenheimer complex being stabilized by the nitro group at C5. nih.gov

| Reaction Type | Predicted Position of Substitution | Rationale | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | The N-acyl group is an ortho, para-director; C5 is the sterically accessible para position. | imperial.ac.uk |

| Nucleophilic Aromatic Substitution | Position ortho or para to a strong electron-withdrawing group | Requires activation by groups like -NO₂ to stabilize the anionic intermediate. | libretexts.orgnih.gov |

Functionalization of the Dihydro-Indole Core (e.g., acylation, alkylation)

The dihydro-indole core can be functionalized through classic aromatic reactions, primarily on the electron-rich benzene ring.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com For this compound, acylation is predicted to occur at the C5 position, yielding a 5-acyl-2,3-dihydro-1H-indole-1-carbonitrile derivative. The resulting ketone product is deactivated, which helps to prevent further substitution. organic-chemistry.org

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. masterorganicchemistry.com As with acylation, alkylation of the this compound ring would be expected at the C5 position. In addition to C-alkylation on the aromatic ring, N-alkylation of the indoline nitrogen is a common reaction, but in the case of this compound, the nitrogen atom is already substituted with the cyano group. nih.govmdpi.comresearchgate.net

Ring-Opening and Ring-Expansion Reactions

The indoline scaffold, the core of this compound, can undergo a variety of ring-opening and ring-expansion reactions, leading to the formation of larger ring systems or fragmented products. These transformations are often triggered by specific reagents or conditions, leading to significant structural reorganization.

One notable transformation involves the reaction of related N-arylimino-1,2,3-dithiazoles derived from 2-hydroxyethylaniline. The process begins with a nucleophilic attack on the dithiazole ring, causing the cleavage of the disulfide bond. This generates a cyanothioformanilide anion intermediate. In a key step, this intermediate undergoes intramolecular cyclization. Interestingly, the cyclization proceeds via nucleophilic attack by the nitrogen atom, displacing a leaving group to form the five-membered indoline ring, yielding N-(cyanothioformyl)indoline. rsc.org This reaction pathway is favored over the alternative cyclization through sulfur, which would lead to a larger ring. This method provides a direct route to an N-acylated indoline structurally analogous to the target molecule. rsc.orgrsc.org

Oxidative cleavage of the C2–C3 bond in the indoline core, particularly in the related oxindole (B195798) system, serves as another important ring-opening strategy. This transformation is central to biological pathways like the catabolism of tryptophan and has been adapted for synthetic purposes. caltech.edu A synthetic protocol utilizing a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation can cleave the oxindole ring. This method allows for the incorporation of external nucleophiles, leading to diverse aniline (B41778) derivatives and other heterocyclic structures, which are not accessible through traditional biomimetic oxidations. caltech.edu

Ring expansion reactions transform the five-membered pyrrole ring of the indoline system into six-membered rings, such as those found in quinolines and quinolinones. A thiol-mediated three-step cascade reaction converts 2-halo-indole-tethered ynones directly into functionalized quinolines. nih.gov This process involves a dearomatizing spirocyclization, nucleophilic substitution by the thiol, and a subsequent one-atom ring expansion. nih.gov Similarly, oxindoles can be converted into two different regioisomers of quinolinones, with the outcome depending on the specific reaction conditions employed. nih.gov Photochemical methods have also been utilized; for instance, 8-cyanotetrazolo[1,5-a]pyridine, which exists in equilibrium with 2-azido-3-cyanopyridine, undergoes photochemical ring expansion in the presence of amines to yield 1H-1,3-diazepines. lookchemmall.com In the absence of light, stronger nucleophiles can induce a ring-opening of the tetrazole to form dienyltetrazoles. lookchemmall.com

Table 1: Examples of Ring-Opening and Ring-Expansion Reactions of Indole Derivatives

| Starting Material Class | Reagent(s) | Product Type | Reaction Type |

|---|---|---|---|

| N-Arylimino-1,2,3-dithiazole | Sodium Hydride | N-(Cyanothioformyl)indoline | Ring-Opening/Cyclization |

| Oxindole | Cu Catalyst, Peroxide, Base | Aniline Derivatives | Oxidative Ring-Opening |

| 2-Halo-indole-tethered ynone | Thiol | Functionalized Quinoline | Ring-Expansion Cascade |

| Oxindole | Base (condition dependent) | Quinolinone Isomers | Regiodivergent Ring-Expansion |

Radical Chemistry of this compound

The radical chemistry of the indoline framework provides pathways for the formation of complex polycyclic structures. While less common than ionic pathways, radical reactions offer unique synthetic opportunities. One significant application is in the synthesis of spiro-annelated indolines. Nucleophilic-type radical cyclizations of 2-cyano-3-substituted indoles have been shown to produce spiro-indolines and tetrahydrocarbazolones. acs.org These reactions typically involve the generation of a radical species that subsequently cyclizes onto the indole ring system. The presence of the cyano group at the C2 position influences the electronic properties and reactivity of the indole nucleus in these transformations. acs.org

Control experiments in other reaction classes have also shed light on the potential for radical involvement. For instance, in certain Brønsted acid-promoted annulations, the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) did not inhibit the reaction, suggesting that a radical pathway was unlikely in that specific context. acs.org This highlights that the propensity for radical involvement is highly dependent on the specific reagents and conditions employed.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for stereospecifically constructing complex molecular architectures. The indole nucleus participates in several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions: The indole core can act as a diene component in [4+2] cycloaddition reactions (Diels-Alder reactions). Indole-based ortho-quinodimethanes, generated in situ, readily react with various dienophiles. For example, copper-catalyzed multicomponent reactions between 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones lead to the formation of diverse polysubstituted spiro[carbazole-3,3'-indolines] and related structures through a Diels-Alder cycloaddition. beilstein-journals.orgnih.gov These reactions proceed through an endo-transition state, ensuring high diastereoselectivity. beilstein-journals.org

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the intramolecular migration of a sigma-bond across a π-electron system. wikipedia.org The Fischer indole synthesis, a classic method for preparing indoles, is a prime example that involves a rsc.orgrsc.org-sigmatropic rearrangement of an arylhydrazone intermediate. wikipedia.orgnih.gov

Another important transformation is the aza-semipinacol rearrangement. Spiro-indoline derivatives, which can be formed via palladium-catalyzed asymmetric dearomatization of indoles, undergo a stereospecific aza-semipinacol rearrangement under acidic conditions. chemrxiv.org This rearrangement results in the formation of indolenine products bearing a C3-quaternary stereocenter, demonstrating a formal migration of a substituent from C2 to C3. chemrxiv.org

Table 2: Pericyclic Reactions and Rearrangements Involving the Indole Core

| Reaction Type | Key Intermediate/Reactant | Product Type | Mechanistic Class |

|---|---|---|---|

| Diels-Alder Reaction | Indole-based ortho-quinodimethane | Spirotetrahydrocarbazoles | [4+2] Cycloaddition |

| Fischer Indole Synthesis | Arylhydrazone | Indole | rsc.orgrsc.org-Sigmatropic Rearrangement |

Catalyzed Reactions Involving the this compound Moiety

Transition metal catalysis provides a versatile platform for the functionalization of the indoline and indole scaffolds. Catalysts based on palladium, rhodium, and copper are widely used to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling and functionalization reactions. The direct C3-allylation of 2,3-disubstituted indoles can be achieved using a palladium catalyst, providing access to indolenines with a quaternary stereocenter at the C3 position. nih.gov Palladium-catalyzed reactions are also central to the synthesis of highly substituted indoles. For example, 3-iodoindoles undergo Sonogashira and Suzuki coupling reactions to yield 1,2,3-trisubstituted indoles. nih.govnih.gov Furthermore, palladium-catalyzed asymmetric dearomatization of indoles with internal alkynes has been developed to construct chiral indoline structures. chemrxiv.org

Rhodium-Catalyzed Reactions: Rhodium catalysts enable unique transformations of the indole ring. A notable reaction is the C-H functionalization of indoles with allenyl carbonates, leading to 2-(1,3-diene)-substituted indoles with high stereoselectivity. nih.gov Rhodium complexes also catalyze the conversion of β,β-disubstituted styryl azides into 2,3-disubstituted indoles through a cascade reaction involving a selective migratory process. nih.gov Additionally, rhodium(III) catalysis allows for the C2-selective carbenoid functionalization of indoles using α-diazotized compounds. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective for various multicomponent reactions and C-H functionalizations. Copper sulfate (B86663) has been used to catalyze the three-component Diels-Alder reaction of 2-methylindole, aldehydes, and dienophiles. beilstein-journals.orgnih.gov In another key transformation, copper catalysts facilitate the direct and regioselective C5-H alkylation of indoles that have a carbonyl group at the C3 position. nih.gov This reaction proceeds via an initial C4-H alkylation directed by the C3-carbonyl group, followed by a rearrangement driven by the electronic properties of the indole nitrogen and the copper-activated intermediate. nih.gov Copper-catalyzed [3+2]-cycloaddition reactions involving in situ generated nitrile ylides have also been reported to form other heterocyclic systems. fao.org

Beyond transition metals, organocatalysis and Lewis acid catalysis are also employed. L-proline, an organocatalyst, has been used for the synthesis of α-cyano bis(indolyl)chalcones. nih.gov Lewis acids like BF₃·OEt₂ can catalyze the direct cyanation of indoles at the C3 position using electrophilic cyanating agents. acs.org

Table 3: Summary of Catalyzed Reactions on the Indole/Indoline Scaffold

| Catalyst Type | Reaction Example | Substrate(s) | Product(s) |

|---|---|---|---|

| Palladium | C3-Allylation | 2,3-Disubstituted Indole, Allyl Carbonate | C3-Allyl Indolenine |

| Palladium | Suzuki Coupling | 3-Iodoindole, Boronic Acid | 1,2,3-Trisubstituted Indole |

| Rhodium | C2-Dienylation | Indole, Allenyl Carbonate | 2-(1,3-Diene)-Indole |

| Rhodium | Indole Synthesis | β,β-Disubstituted Styryl Azide | 2,3-Disubstituted Indole |

| Copper | C5-Alkylation | C3-Carbonyl Indole, Diazo Compound | C5-Alkylated Indole |

| Copper | Multicomponent Reaction | 2-Methylindole, Aldehyde, Dienophile | Spirotetrahydrocarbazole |

| Lewis Acid (BF₃·OEt₂) | C3-Cyanation | Indole, NCTS | 3-Cyanoindole |

Design and Synthesis of Functionalized 2,3 Dihydro 1h Indole 1 Carbonitrile Derivatives

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small-molecule libraries from a common starting material. For the 2,3-dihydro-1H-indole-1-carbonitrile core, DOS strategies can be employed to rapidly generate a wide range of analogues for biological screening.

A common approach begins with the synthesis of a functionalized 2-oxindole scaffold, which can then be reduced to the corresponding 2,3-dihydroindole. mdpi.com For instance, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles can be prepared from isatin (B1672199) derivatives, which are then reduced. mdpi.com The diversity can be introduced at multiple stages:

Substitution on the Aromatic Ring: Commercially available substituted isatins or anilines allow for the introduction of a wide array of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) around the benzene (B151609) ring of the indole (B1671886) core.

Modification of the Pyrrole (B145914) Ring: The 2-oxindole intermediate offers a reactive carbonyl group that can participate in various reactions to introduce substituents at the C3 position before the reduction to the indoline (B122111).

Final N-cyanation: A library of substituted indolines can be treated with a cyanating agent, such as cyanogen (B1215507) bromide, in the final step to install the 1-carbonitrile moiety, ensuring the common core structure across the library.

An alternative DOS approach involves the use of spirocyclopropyl oxindoles as precursors, which can generate chiral 3-alkenyloxindoles through asymmetric catalysis before reduction and cyanation. nih.gov Such strategies pave the way for creating libraries with significant three-dimensional complexity, which is often advantageous for targeting protein-protein interactions.

Synthesis of Libraries for High-Throughput Screening (HTS) in Chemical Biology

High-throughput screening (HTS) campaigns require large libraries of compounds to identify initial "hits" with desired biological activity. The synthesis of libraries based on the this compound scaffold is designed for efficiency and modularity. A typical synthetic workflow for an HTS library would involve parallel synthesis techniques.

The key is a robust and high-yield synthetic route that tolerates a wide range of functional groups. One such route could be the reduction of substituted indoles. For example, various substituted 1H-indole-2-carbonitriles can be synthesized and subsequently reduced to the desired 2,3-dihydroindoles. nih.gov Cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira on an iodinated indole precursor (e.g., 3-iodo-1H-indole-2-carbonitrile) can be used to introduce a high degree of diversity before a final reduction and N-cyanation step. nih.govmdpi.com

The resulting library would feature systematic variations at defined positions on the scaffold. This systematic variation is crucial for the subsequent hit-to-lead optimization and for building structure-activity relationships.

Below is a representative table of a hypothetical HTS library subset based on this scaffold.

| Compound ID | R5 Substituent | R6 Substituent | Core Structure |

|---|---|---|---|

| L1-001 | -H | -H | This compound |

| L1-002 | -OCH3 | -H | |

| L1-003 | -Cl | -H | |

| L1-004 | -H | -F | |

| L1-005 | -CF3 | -H |

Incorporation into Complex Molecular Architectures (e.g., bioconjugates, probes)

The this compound scaffold can serve as a core component of more complex molecular architectures like bioconjugates and chemical probes. To achieve this, the scaffold must be synthesized with a reactive handle for conjugation. This handle—such as an amine, carboxylic acid, alkyne, or azide (B81097)—is typically installed on the aromatic ring.

For example, a synthetic route could start with a nitro-substituted indole. The nitro group can be carried through several synthetic steps before being reduced to an amine at a late stage. This amine can then be acylated with a linker molecule or directly coupled to a biomolecule. Alternatively, a carboxyl group can be introduced and activated for amide bond formation.

The development of bivalent ligands, where two pharmacophores are joined by a linker, is a modern strategy in drug design. mdpi.com A functionalized this compound derivative could serve as one of the recognition elements in such a construct, potentially leading to enhanced binding affinity or selectivity. Similarly, attaching a fluorophore to the scaffold via a suitable linker would yield a fluorescent probe for use in cellular imaging and target engagement studies.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Following the identification of a "hit" compound from an HTS campaign, structure-activity relationship (SAR) studies are conducted to understand how chemical structure influences biological activity. acs.orgmdpi.com This involves the systematic synthesis and testing of analogues to identify the key molecular features required for potency and selectivity. For this compound derivatives, SAR studies would explore the impact of substituents at various positions on the indoline ring. nih.gov

Key questions addressed by SAR include:

The role of the 1-carbonitrile group: Is the cyano group essential for activity? Analogues where it is replaced by other electron-withdrawing groups (e.g., acetyl, sulfonyl) or removed entirely would be synthesized.

Electronic effects on the aromatic ring: The effect of placing electron-donating groups (e.g., -OCH3, -CH3) versus electron-withdrawing groups (e.g., -Cl, -F, -CF3) at positions 4, 5, 6, and 7 would be evaluated. semanticscholar.org

Steric effects: The size and shape of substituents are varied to probe the steric tolerance of the biological target's binding pocket.

Chirality: If substituents at C2 or C3 create a chiral center, the individual enantiomers would be synthesized and tested, as biological targets often show stereospecific recognition. acs.org

The results of these studies are often compiled into a table to visualize the relationship between structure and activity.

| Compound | Substituent (Position) | Biological Activity (IC50, µM) | Comment |

|---|---|---|---|

| 1 | H (Baseline) | 15.2 | Initial hit compound. |

| 2 | 5-F | 10.5 | Slight improvement with small electron-withdrawing group. |

| 3 | 5-Cl | 8.1 | Increased potency with larger halogen. |

| 4 | 5-OCH3 | 25.8 | Electron-donating group is detrimental to activity. |

| 5 | 7-F | 5.4 | Substitution at position 7 is favorable. |

| 6 | N-acetyl (replaces N-CN) | > 50 | The 1-carbonitrile group appears critical for activity. |

This systematic exploration provides critical insights into the molecular interactions between the compound and its biological target, guiding the rational design of more potent and selective analogues. nih.govnih.gov

Theoretical and Computational Studies on 2,3 Dihydro 1h Indole 1 Carbonitrile Systems

Electronic Structure and Bonding Analysis

The electronic structure of 2,3-Dihydro-1H-indole-1-carbonitrile is defined by the fusion of a benzene (B151609) ring with a dihydropyrrole ring, where the nitrogen atom is substituted with a cyano (-CN) group. A theoretical analysis would typically begin with geometry optimization using methods like Density Functional Theory (DFT), for instance with the B3LYP functional and a suitable basis set such as 6-311G(d,p). nih.gov

Key aspects of the electronic structure analysis would include:

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the electron-withdrawing cyano group. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution across the molecule. nih.gov The nitrogen of the indole (B1671886) ring and the nitrogen of the cyano group will be regions of high electron density. The cyano group acts as a strong electron-withdrawing group, which would decrease the electron density on the indole nitrogen compared to unsubstituted indoline (B122111).

Aromaticity: The aromaticity of the benzene ring portion of the molecule can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov Studies on related systems show that substitution can subtly influence the aromatic character of the fused rings.

Conformational Analysis and Energy Landscapes

The five-membered dihydropyrrole ring in the 2,3-dihydroindole system is not planar. It adopts an envelope or twisted conformation to relieve ring strain. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface scan, performed by systematically varying the key dihedral angles of the five-membered ring, would reveal the low-energy conformations. For 2,3-dihydroindoles, the puckering of this ring is a key conformational feature. nih.gov The presence of the N-cyano substituent would influence the energy landscape, but the fundamental envelope-like conformations of the five-membered ring are expected to persist.

Table 1: Hypothetical Conformational Energy Data This table illustrates the type of data a computational conformational analysis would yield. The values are conceptual and not based on published results for this specific molecule.

| Conformer | Dihedral Angle (C2-N1-C7a-C7) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Envelope 1 | 15.0° | 0.00 | 65 |

| Twist | 0.0° | 1.20 | 15 |

Reaction Mechanism Elucidation through Computational Chemistry (e.g., PM3 calculations)

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. While advanced DFT methods are common, semi-empirical methods like PM3 can be useful for initial explorations of reaction mechanisms, especially for larger systems, due to their lower computational cost.

For this compound, a key reaction of interest is oxidation, as the dihydroindole ring is susceptible to aromatization to form the corresponding indole. mdpi.com

To study a reaction, computational chemists locate the structures of the reactants, products, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface. Finding the TS allows for the detailed mapping of the reaction pathway. For the oxidation of a dihydroindole, the pathway would involve the stepwise or concerted removal of two hydrogen atoms from the C2 and C3 positions. The calculation would identify the geometry of the molecule at the peak of the reaction energy profile.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is fundamental to predicting the rate of a reaction. A lower activation energy implies a faster reaction. Computational methods can provide estimates of these barriers, helping to explain experimental observations, such as the noted sensitivity of some 2,3-dihydroindoles to oxidation in solution. mdpi.com While specific values for this compound are not available, such calculations would be key to understanding its stability.

Spectroscopic Property Predictions for Advanced Structural Elucidation

Computational methods can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted spectrum can be compared with experimental data to aid in peak assignment. For this compound, characteristic signals would include the aliphatic protons on C2 and C3 and the aromatic protons. mdpi.com

IR Spectroscopy: The vibrational frequencies and their intensities can be calculated to predict the infrared spectrum. This would help identify key functional groups, such as the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹) and the C-H and C=C vibrations of the aromatic ring. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Indole Derivative This table shows an example comparison for 2-(5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile, illustrating the utility of such data. mdpi.com

| Data Type | Characteristic Signal | Experimental Value mdpi.com |

|---|---|---|

| IR (cm⁻¹) | C≡N stretch | 2220 |

| IR (cm⁻¹) | C=O stretch | 1730 |

| ¹H NMR (ppm) | NH proton | 10.65 |

Intermolecular Interactions and Non-Covalent Bonding in this compound Systems

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. Understanding these non-covalent bonds is essential for predicting crystal packing and physical properties.

For this compound, several types of interactions are plausible:

C-H···N Hydrogen Bonds: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, and it could interact with C-H donors from neighboring molecules.

π-π Stacking: The electron-rich benzene ring can participate in π-π stacking interactions with the aromatic rings of adjacent molecules. researchgate.netnih.gov The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by a detailed analysis of the crystal structure.

Dipole-Dipole Interactions: The polar cyano group introduces a significant dipole moment, which would lead to dipole-dipole interactions that help stabilize the crystal lattice.

Analysis using tools like PLATON or the Quantum Theory of Atoms in Molecules (QTAIM) on a theoretically predicted or experimentally determined crystal structure would quantify the strength and nature of these important non-covalent interactions. nih.govnih.gov

Molecular Docking Analyses for Mechanistic Interactions

Molecular docking is a computational technique pivotal in drug discovery and molecular biology, predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, molecular docking studies have been instrumental in elucidating the potential binding modes and mechanistic interactions with various biological targets. While specific docking data exclusively for this compound is not extensively available in public literature, studies on closely related indole and indoline derivatives provide significant insights into how this structural scaffold interacts with protein active sites. These analyses reveal key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are crucial for the biological activity of these compounds.

Research on indole derivatives has demonstrated their potential to target a wide array of proteins involved in different disease pathways. For instance, derivatives of the indole scaffold have been investigated as inhibitors of enzymes like cyclooxygenases (COX), vascular endothelial growth factor receptor-2 (VEGFR-2), and protein kinases, which are implicated in inflammation and cancer. nih.govajchem-a.com

A study on a series of 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors used molecular docking to predict their binding affinities. The results indicated strong binding to the COX-2 active site, with binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com The interactions primarily involved hydrogen bonding with key amino acid residues such as ARG120, TYR355, and ALA527, as well as hydrophobic interactions within the enzyme's active site. ajchem-a.com

Similarly, novel indole derivatives have been designed and evaluated as VEGFR-2 inhibitors. nih.gov Molecular docking of these compounds revealed significant hydrophobic interactions with the side chains of amino acids in the VEGFR-2 binding site. nih.gov Furthermore, crucial hydrogen bonds were observed with the backbone of key residues like Glu885 and Asp1046, which are essential for the inhibitory activity. nih.gov One of the most potent compounds in this series, compound 18b, exhibited a binding pattern similar to the known inhibitor sorafenib. nih.gov

The following tables summarize findings from molecular docking studies on various indole derivatives, showcasing their binding affinities and key interactions with their respective protein targets.

Table 1: Molecular Docking Scores of Indole Derivatives against COX-2 ajchem-a.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| IIa | -10.55 | ARG120, TYR355, ALA527 |

| IIb | -11.35 | ARG120, TYR355, ALA527, LYS360 |

| IIc | -10.40 | ARG120, TYR355, ALA527 |

| IId | -10.50 | ARG120, TYR355, ALA527 |

Table 2: Molecular Docking Data for Indole Derivatives as VEGFR-2 Inhibitors nih.gov

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bond Interactions |

|---|---|---|

| 5a | -8.53 | Glu885, Asp1046 |

| 5b | -8.76 | Glu885, Asp1046 |

| 6 | -9.12 | Glu885 |

| 7 | -9.34 | Glu885, Asp1046 |

| 14b | -9.87 | Glu885, Asp1046 |

| 18b | -10.54 | Glu885, Asp1046 |

These studies underscore the utility of the indole and, by extension, the 2,3-dihydro-1H-indole scaffold as a promising framework for designing targeted inhibitors. The specific interactions observed through molecular docking provide a rational basis for the further optimization of these compounds to enhance their potency and selectivity for various therapeutic targets.

Applications of 2,3 Dihydro 1h Indole 1 Carbonitrile in Synthetic Organic Chemistry

As Chiral Building Blocks and Auxiliaries

The 2,3-dihydro-1H-indole (indoline) framework is a valuable scaffold in asymmetric synthesis due to its rigid bicyclic structure, which can be rendered chiral. While 2,3-Dihydro-1H-indole-1-carbonitrile itself is achiral, it serves as a key precursor to chiral indoline (B122111) derivatives. Through asymmetric synthesis or chiral resolution, enantiomerically pure indolines can be obtained and subsequently functionalized at the nitrogen atom with a cyano group.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org After establishing the desired chirality in the target molecule, the auxiliary is removed. wikipedia.org The chiral indoline scaffold, derived from precursors like this compound, has the potential to act in this capacity. The defined stereochemistry of a chiral indoline can influence the facial selectivity of reactions at a prochiral center attached to the N-cyano group or elsewhere on the molecule. The N-cyano group itself can be transformed into various other functionalities post-reaction, offering a pathway to diverse chiral products. The development of catalytic asymmetric methods to directly functionalize the indoline core has further enhanced its utility as a source of valuable chiral building blocks. nih.govnih.gov

Role in Natural Product Synthesis (e.g., melatonin (B1676174) analogues)

One of the most significant applications of the 2,3-dihydroindole scaffold is in the synthesis of analogues of natural products, particularly the neurohormone melatonin. nih.gov Melatonin's diverse biological activities have driven the development of new melatoninergic ligands, with modifications to the indole (B1671886) ring being a key area of research. nih.govmdpi.com Reducing the indole ring to a 2,3-dihydroindole structure creates conformationally restricted analogues that can provide insights into structure-activity relationships and receptor binding. nih.gov

A prominent synthetic strategy involves the use of polyfunctional 2-oxindoles as precursors to generate 2,3-dihydroindole derivatives. mdpi.comnih.gov This approach allows for the synthesis of new analogues of melatonin and other compounds with potential neuroprotective properties. nih.govresearchgate.net For instance, 2,3-dihydro derivatives of melatonin have been synthesized by the reduction of precursor nitriles using reagents like sodium borohydride (B1222165) and iodine, which generate diborane (B8814927) in situ. mdpi.com This method highlights the utility of nitrile-containing intermediates in accessing the final aminethyl side chain characteristic of melatonin. The resulting 2,3-dihydromelatonin (B1249714) analogues have been evaluated for their binding affinity to human MT₁ and MT₂ melatonin receptors, demonstrating how structural modifications impact biological targets. mdpi.com

| Compound | Description | MT₁ Receptor Affinity (Kᵢ, nM) | MT₂ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| Melatonin | Reference Compound | 0.16 ± 0.02 | 0.8 ± 0.1 |

| 7a | 2-Oxindole Derivative | >10000 | >10000 |

| 7d | 2-Chloromelatonin | 0.08 ± 0.01 | 0.15 ± 0.02 |

Contribution to Material Science Research (e.g., precursors for functional materials)

The unique electronic and structural properties of heterocyclic compounds make them attractive building blocks for functional organic materials. rsc.org While research on this compound specifically in material science is emerging, related structures have shown significant promise. For example, epoxy derivatives of heterocyclic compounds, such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, are valuable monomers for creating high-tech polymeric materials, including organic semiconductors. nih.gov

This compound can be considered a precursor for novel functional polymers. mdpi.com The nitrile group is a versatile functional handle that can participate in polymerization reactions or be chemically modified into other groups to tune the material's properties. For example, the cyano group can undergo cycloaddition reactions to form thermally stable, nitrogen-rich heterocyclic rings within a polymer backbone. Furthermore, the dihydroindole core offers different electronic characteristics compared to the fully aromatic indole, potentially leading to materials with unique optical or conductive properties for applications in electronics and photonics.

Utility in Catalyst Design and Ligand Synthesis

Axially chiral indole and indoline frameworks are recognized as important core units for the development of chiral ligands used in asymmetric catalysis. nih.gov The synthesis of ligands based on these scaffolds is a topic of significant interest due to their potential to induce high levels of enantioselectivity in metal-catalyzed reactions. nih.govmdpi.com

This compound provides a foundational scaffold that can be elaborated into complex chiral ligands. The indoline backbone can be substituted at various positions on the aromatic ring (C4-C7) to introduce coordinating groups, such as phosphines, amines, or oxazolines. The N-cyano group, while not typically a coordinating group itself, influences the electronic nature of the indoline nitrogen and the aromatic ring. It can also be removed or transformed after the ligand framework has been constructed. The rigidity of the indoline structure is advantageous for creating a well-defined chiral pocket around a metal center, making it a promising platform for designing the next generation of asymmetric catalysts.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Probes

The indoline skeleton is a cornerstone in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide range of biological activities. polimi.itacs.org The ability to use this compound as a starting material allows for the construction of advanced, polycyclic heterocyclic scaffolds. polimi.it The nitrile group is an exceptionally versatile functional group in organic synthesis. acs.org It can be readily converted into a variety of other functionalities, including:

Amines: via reduction, providing a key linkage point for building larger molecules.

Amides and Carboxylic Acids: via hydrolysis.

Tetrazoles: through [3+2] cycloaddition with azides, a transformation often used in medicinal chemistry to create bioisosteres of carboxylic acids.

Pyridines: via Rh-catalyzed [2+2+2] cycloaddition with diynes. acs.org

This chemical versatility allows chemists to diverge from a single precursor to a multitude of complex molecular architectures. nih.gov The synthesis of fused indoline systems, such as pyrroloindolines and pyridazinoindolines, demonstrates the power of using the indoline core to build molecular complexity. acs.org These advanced scaffolds are crucial for developing novel therapeutic agents and chemical probes to investigate biological processes. nih.gov

Mechanistic Aspects of Biological Activities Associated with 2,3 Dihydro 1h Indole 1 Carbonitrile Scaffolds

Molecular Target Identification and Validation (Mechanism of Action)

The 2,3-dihydroindole core, often referred to as an indoline (B122111), is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds. chula.ac.thnih.gov Derivatives of this scaffold are known to interact with a variety of biological targets, suggesting that the addition of a 1-carbonitrile group could modulate these activities and confer novel pharmacological profiles.

While specific studies on the molecular targets of 2,3-Dihydro-1H-indole-1-carbonitrile are not extensively documented, research on related indole (B1671886) derivatives provides significant insights into its potential mechanisms of action. For instance, the broader indole scaffold is a key structural motif for ligands targeting a wide array of receptors and enzymes. chula.ac.th The 2,3-dihydroindole structure is a key component of compounds designed to act as melatonin (B1676174) receptor ligands. nih.gov The introduction of various substituents on the indole ring can be modulated to achieve different receptor subtype selectivity and intrinsic activity profiles. nih.gov

Furthermore, indole alkaloids, a class of compounds that includes the 2,3-dihydroindole structure, are known to induce regulated cell death in cancer therapy by targeting various signaling pathways. nih.gov This suggests that this compound could potentially have applications in oncology, although specific targets would need to be identified and validated. The cyano group at the 1-position is an electron-withdrawing group that can significantly influence the electronic properties of the indoline ring, potentially altering its binding affinity and selectivity for various targets compared to other N-substituted indolines.

Enzyme Inhibition Mechanisms and Kinetic Studies

The indole nucleus is a versatile scaffold for the design of enzyme inhibitors. chula.ac.th Derivatives of indole have been shown to bind reversibly to numerous enzymes, offering a rich field for the development of novel drugs with distinct mechanisms of action. chula.ac.th

Kinetic studies on related indole-3-carbonitrile derivatives have identified them as potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). researchgate.net For example, 7-chloro-1H-indole-3-carbonitrile was developed as a fragment template for smaller and less lipophilic DYRK1A inhibitors, leading to the identification of novel double-digit nanomolar inhibitors. researchgate.net While these are not 2,3-dihydroindole derivatives, they highlight the potential of the indole-carbonitrile combination for enzyme inhibition.

In the context of the 2,3-dihydroindole scaffold, derivatives have been investigated as inhibitors of various enzymes. For example, spiro-oxindole derivatives, which contain a modified indoline core, have been developed as inhibitors of the MDM2–p53 protein-protein interaction, which is crucial in cancer therapy. acs.org Although this compound itself has not been the subject of extensive kinetic studies, the known activities of related compounds suggest it could be a candidate for screening against various enzyme targets.

Cellular Pathway Modulation and Signaling Research (Mechanistic Level)

At the cellular level, indole derivatives are known to modulate a variety of signaling pathways. Indole alkaloids, for instance, can induce apoptosis in cancer cells by targeting pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways. nih.gov

Research on 1H-indole-3-carbonitrile derivatives has shown that they can act as potent Tropomyosin receptor kinase (TRK) inhibitors. nih.gov One such compound, C11, was found to induce cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK. nih.gov This demonstrates the potential for indole-carbonitrile structures to modulate key cellular signaling pathways involved in cancer progression.

Furthermore, studies on other related indole structures have shown modulation of pathways involved in neuroinflammation and cystic fibrosis. For example, certain indole derivatives can act as positive allosteric modulators of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in neuroinflammatory diseases. mdpi.com Also, compounds with a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, which is structurally related to 2,3-dihydroindole, have been identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, indicating a role in modulating ion channel function. acs.org

Chemo-biological Studies and Probe Development

The development of chemical probes is essential for elucidating the biological functions of proteins and for drug discovery. The 2,3-dihydroindole scaffold, due to its versatility and presence in bioactive molecules, is a promising starting point for the development of such probes. While there is no specific information on the use of this compound as a chemical probe, the reactivity of the indole nucleus and the potential for functionalization make it an attractive candidate for probe development.

For instance, the synthesis of various derivatives of the 2,3-dihydroindole core allows for the introduction of reporter tags or reactive groups that can be used to identify and study its biological targets. The 1-carbonitrile group itself can be a site for chemical modification or can influence the reactivity of other positions on the indoline ring, which could be exploited in the design of chemical probes. The synthesis of new 1H-indole-2-carbonitrile derivatives through cross-coupling reactions demonstrates the feasibility of creating a diverse library of compounds based on the indole-carbonitrile scaffold for screening and probe development. mdpi.com

Advanced Analytical Methodologies for Research on 2,3 Dihydro 1h Indole 1 Carbonitrile Systems

Spectroscopic Techniques for Mechanistic Studies (e.g., in situ NMR, time-resolved spectroscopy)

Spectroscopic methods are paramount for elucidating the intricate mechanisms of reactions involving 2,3-Dihydro-1H-indole-1-carbonitrile. They allow researchers to observe transient intermediates and track the progression of chemical transformations in real-time.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR spectrometer. This technique provides real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species. researchgate.netwiley.com For the synthesis or transformation of this compound, in situ NMR can be used to study reaction kinetics and optimize conditions by observing the characteristic signals of protons and carbons in the indoline (B122111) core and the carbonitrile group. For instance, monitoring the disappearance of the N-H proton signal of 2,3-dihydro-1H-indole (indoline) and the appearance of new signals in the aromatic and aliphatic regions would confirm the formation of the N-cyano bond. researchgate.net This approach is crucial for understanding reaction pathways without the need for isolating unstable intermediates.

Time-Resolved Spectroscopy investigates the dynamics of excited states and short-lived chemical species on timescales ranging from femtoseconds to nanoseconds. researchgate.net Techniques like transient absorption spectroscopy can be applied to study the photophysical properties of indole (B1671886) derivatives. acs.orgresearchgate.net For a system involving this compound, this method could reveal the dynamics of electronic relaxation and photochemical reactivity, providing insight into how the N-carbonitrile substituent influences the photophysics of the indoline chromophore. rsc.orgacs.org Studies on the parent indole molecule have utilized these techniques to map complex relaxation pathways following UV excitation, knowledge that provides a foundation for understanding its more complex derivatives. researchgate.netrsc.org

Chromatographic Methods for Complex Mixture Analysis and Purification in Research

Chromatography is a cornerstone of synthetic chemistry, essential for both the analysis of reaction mixtures and the purification of target compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), one can visualize the separation of starting materials, products, and byproducts. nih.gov The retention factor (Rf) value provides a preliminary indication of a compound's polarity and helps in developing conditions for large-scale purification.

Flash Column Chromatography is the standard method for purifying compounds in a research setting. nih.govnih.gov Following a synthesis, the crude reaction mixture containing this compound can be loaded onto a column packed with silica gel and eluted with a solvent system optimized by TLC. This process separates the desired product from unreacted starting materials and impurities, yielding a compound of high purity. nih.gov The choice of eluent is critical and is typically a binary mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). nih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and quantitative analysis capabilities. It can be used to assess the purity of a synthesized sample of this compound with great accuracy (>95%) or to separate complex mixtures of closely related derivatives. nih.gov Reverse-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is a common configuration for analyzing organic molecules of intermediate polarity.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (e.g., 80:20) | Reaction monitoring, Rf determination |

| Flash Column Chromatography | Silica Gel (40-63 µm) | Hexane / Ethyl Acetate or Dichloromethane | Preparative purification of final product |

| High-Performance Liquid Chromatography (HPLC) | C18 Silica Gel | Acetonitrile / Water with Formic Acid | Purity assessment, quantitative analysis |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Electron Ionization (EI-MS) is a classic technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint. For indole derivatives, characteristic fragmentation includes the loss of small molecules like HCN. scirp.org For this compound (Molecular Weight: 144.18 g/mol ), one would expect to see a molecular ion peak (M+•) at m/z 144. Subsequent fragmentation could involve the loss of the nitrile group (•CN, 26 Da) or HCN (27 Da), leading to characteristic fragment ions.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing reaction mixtures directly, often coupled with liquid chromatography (LC-MS) or used for online reaction monitoring. acs.orgdurham.ac.uk ESI typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+). nih.gov For this compound, an ESI-MS spectrum would be expected to show a prominent ion at m/z 145.06 [M+H]+. This technique is sensitive enough to detect reaction intermediates and byproducts in real-time, making it invaluable for mechanistic studies and process optimization. durham.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions, providing unambiguous confirmation of the synthesized product's identity. acs.orgrsc.org

| Ionization Method | Expected Ion for C₉H₈N₂ | Expected m/z | Primary Application |

|---|---|---|---|

| Electron Ionization (EI) | [M]+• | 144.07 | Structural elucidation via fragmentation |

| Electrospray Ionization (ESI) | [M+H]+ | 145.07 | Molecular weight confirmation, reaction monitoring |

| High Resolution MS (ESI) | [M+H]+ | 145.0760 | Elemental formula determination |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net By diffracting X-rays off a single crystal, researchers can generate a precise electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles. mdpi.com